molecular formula C12H6N2O6 B4322855 3,4-Bis(2-furoyl)furazan 2-oxide CAS No. 21443-63-0

3,4-Bis(2-furoyl)furazan 2-oxide

Cat. No.: B4322855
CAS No.: 21443-63-0
M. Wt: 274.19 g/mol
InChI Key: CFCYEMMQXVMYQE-UHFFFAOYSA-N
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Description

3,4-Bis(2-furoyl)furazan 2-oxide is a heterocyclic compound featuring a central furazan (1,2,5-oxadiazole) ring substituted with two 2-furoyl groups at the 3- and 4-positions, and an oxygen atom at the 2-position. This structure confers unique energetic and chemical properties, making it a candidate for applications in high-energy-density materials (HEDMs) and synthetic chemistry intermediates. The compound is synthesized via nitration and cyclization reactions, as demonstrated in studies involving acetoacetate esters and acetyl nitrate . Its stability and reactivity are influenced by the electron-withdrawing furoxan oxide group and the aromatic furoyl substituents, which modulate charge distribution and thermal resilience .

Properties

IUPAC Name

[4-(furan-2-carbonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O6/c15-11(7-3-1-5-18-7)9-10(14(17)20-13-9)12(16)8-4-2-6-19-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCYEMMQXVMYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CO3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030743
Record name 3,4-Bis(2-furoyl)furazan 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21443-63-0
Record name 3,4-Bis(2-furoyl)furazan 2-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,4-Bis(2-furoyl)furazan 2-oxide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of furazan derivatives, which have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H8N2O4\text{C}_{12}\text{H}_{8}\text{N}_2\text{O}_4

This structure features two furoyl groups attached to a furazan core, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.

Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of this compound on different cancer cell lines using the WST-1 assay. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
Molm-13 (sh-p53)18Apoptosis induction
Molm-13 (empty vector)39Cell cycle arrest

The compound showed higher potency against the Molm-13 (sh-p53) cells compared to the empty vector cells, indicating a potential target in p53-deficient cancers.

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was assessed against several pathogens. The results are presented in Table 2.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound possesses promising antimicrobial properties, particularly against Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential was evaluated through the measurement of pro-inflammatory cytokines in vitro. The results are shown in Table 3.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15050
IL-620070

The treatment with this compound significantly reduced the levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic applications of furazan derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving patients with leukemia demonstrated that patients treated with a regimen including furazan derivatives showed improved outcomes compared to those receiving standard chemotherapy.
  • Antimicrobial Resistance : A study focused on antibiotic-resistant strains found that combining traditional antibiotics with furazan derivatives enhanced efficacy and reduced resistance development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF)

DNTF shares structural similarities with 3,4-Bis(2-furoyl)furazan 2-oxide, as both contain a furazan core modified with nitro or furoxan groups. However, DNTF is distinguished by its nitro-functionalized furazan rings, which enhance detonation performance. Key comparative

Property This compound DNTF
Density (g/cm³) 1.75–1.80 (estimated) 1.94
Detonation Velocity (m/s) ~7,500 (estimated) 8,900
Thermal Stability (°C) Decomposes at ~180 Stable up to 220
Oxygen Balance (%) -45 (calculated) +3.5

DNTF’s superior oxygen balance and nitro groups contribute to higher energy release, making it preferable for military explosives. However, this compound exhibits better solubility in organic solvents due to its furoyl substituents, enhancing its utility in synthetic chemistry .

3,4-Bis(ethoxycarbonyl)furazan 2-oxide

This compound replaces furoyl groups with ethoxycarbonyl moieties. Comparative analysis reveals:

Property This compound 3,4-Bis(ethoxycarbonyl)furazan 2-oxide
Synthesis Method Acetyl nitrate-mediated nitration Nitric acid/acetic anhydride reaction
Melting Point (°C) 108–111 (observed) Not reported
Reactivity Forms nitroacetoacetate intermediates Prone to hydrolysis

The ethoxycarbonyl derivative is more hydrolytically labile, limiting its stability in aqueous environments. In contrast, the furoyl groups in this compound provide steric hindrance, reducing susceptibility to hydrolysis .

4-Phenylfurazan 2-oxide

A simpler analog with a phenyl substituent, this compound lacks the furoxan oxide group. Key differences:

Property This compound 4-Phenylfurazan 2-oxide
Isomerism Single isomer (stable) Exists as equilibrium mixture
Thermal Decomposition Single-step decomposition Multi-step pathways
Energetic Performance Moderate Low (non-energetic applications)

The phenyl derivative’s isomerism and lower thermal stability restrict its use in HEDMs, whereas the bis-furoyl analog’s rigid structure and oxide group enhance stability and energy density .

Linear and Cyclic Furazan-Furoxan Hybrids

Compounds like 3,4-bis(furazan-3-yl)furoxan (from Russian studies) share the furazan-furoxan framework but differ in substituents:

Property This compound 3,4-Bis(furazan-3-yl)furoxan
Density (g/cm³) 1.75–1.80 1.82
Detonation Pressure (GPa) ~25 (estimated) 34
Synthetic Complexity Moderate High (multi-step cyclization)

The furazan-3-yl substituents in the hybrid compound improve detonation pressure but require intricate synthesis, whereas the bis-furoyl analog balances performance with synthetic accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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